(5-(Piperidin-1-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Piperidin-1-yl)thiophen-2-yl)boronic acid: is an organoboron compound with the molecular formula C₉H₁₄BNO₂S. This compound is notable for its incorporation of both a piperidine ring and a thiophene ring, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀).
Introduction of the Piperidine Ring: Piperidine derivatives can be synthesized through various methods, including hydrogenation, cyclization, and amination reactions.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the thiophene or piperidine rings.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Chemistry: (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to develop new bioactive molecules with potential therapeutic applications .
Medicine: The compound’s unique structure makes it a valuable intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein . This interaction can influence various cellular pathways, leading to the desired biological or therapeutic outcome .
Comparison with Similar Compounds
- (5-(Morpholin-4-yl)thiophen-2-yl)boronic acid
- (5-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid
- (5-(Piperazin-1-yl)thiophen-2-yl)boronic acid
Comparison: While these compounds share a similar thiophene-boronic acid core, the different nitrogen-containing rings (piperidine, morpholine, pyrrolidine, piperazine) confer distinct chemical and biological properties. For example, the piperidine ring in (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid may offer unique steric and electronic effects, influencing its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H14BNO2S |
---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
(5-piperidin-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2S/c12-10(13)8-4-5-9(14-8)11-6-2-1-3-7-11/h4-5,12-13H,1-3,6-7H2 |
InChI Key |
MWBZUSJYLGDNBS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.